Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI)
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Overview
Description
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) is a chemical compound with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of 2-substituted chiral piperazines .
Scientific Research Applications
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules . In biology, it is studied for its potential as a protein kinase inhibitor and receptor modulator . In medicine, piperazine derivatives are employed in the development of drugs for treating various conditions, including cardiovascular diseases and psychiatric disorders . In the industry, it is used in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by acting as GABA receptor agonists, which leads to the paralysis of parasites, allowing the host body to expel them . The specific molecular targets and pathways involved in its action depend on the particular application and context in which it is used.
Comparison with Similar Compounds
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) can be compared with other similar compounds, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their specific structures and applications. The uniqueness of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) lies in its specific chemical structure, which imparts distinct biological and pharmacological properties .
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-phenyl-N-(2-piperazin-1-ylethyl)methanimine |
InChI |
InChI=1S/C13H19N3/c1-2-4-13(5-3-1)12-15-8-11-16-9-6-14-7-10-16/h1-5,12,14H,6-11H2 |
InChI Key |
QFYFBDXZTPGLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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